molecular formula C14H14N2O4 B6629285 N-(3,5-dimethoxyphenyl)-2-oxo-1H-pyridine-4-carboxamide

N-(3,5-dimethoxyphenyl)-2-oxo-1H-pyridine-4-carboxamide

Cat. No.: B6629285
M. Wt: 274.27 g/mol
InChI Key: YUCAXZBEIKXADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-2-oxo-1H-pyridine-4-carboxamide, also known as DPC, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-oxo-1H-pyridine-4-carboxamide is not fully understood, but it is believed to involve the binding of this compound to specific targets in cells, such as metal ions or proteins. This binding can lead to changes in cellular processes, such as gene expression or signaling pathways, that ultimately result in the observed biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the activity of enzymes involved in cellular processes such as DNA replication and repair. In addition, this compound has been found to exhibit antioxidant activity, which may contribute to its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethoxyphenyl)-2-oxo-1H-pyridine-4-carboxamide in lab experiments is its high sensitivity and selectivity towards metal ions, which makes it a useful tool for detecting and quantifying metal ions in biological samples. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on N-(3,5-dimethoxyphenyl)-2-oxo-1H-pyridine-4-carboxamide, including further studies on its mechanism of action and potential therapeutic applications, as well as the development of new methods for synthesizing this compound and related compounds. In addition, the use of this compound as a fluorescent probe for the detection of metal ions may have applications in fields such as environmental monitoring and biomedical imaging.

Synthesis Methods

The synthesis method of N-(3,5-dimethoxyphenyl)-2-oxo-1H-pyridine-4-carboxamide involves the reaction of 3,5-dimethoxyaniline with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then converted to this compound through a series of reactions involving acylation and dehydration.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-oxo-1H-pyridine-4-carboxamide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential anticancer agent. Its ability to selectively bind to metal ions has been studied extensively, and it has been found to exhibit high sensitivity and selectivity towards copper ions. In addition, this compound has shown promising results in inhibiting the growth of cancer cells in vitro, making it a potential candidate for further development as an anticancer agent.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-oxo-1H-pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-11-6-10(7-12(8-11)20-2)16-14(18)9-3-4-15-13(17)5-9/h3-8H,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCAXZBEIKXADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC(=O)NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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